(R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a bromopyridine moiety and a trifluoroethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 6-bromopyridine with a trifluoroethanamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would likely include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of bromopyridine and trifluoroethanamine derivatives on biological systems. It can serve as a tool for understanding the interactions between these chemical groups and biological molecules .
Medicine
In medicinal chemistry, ®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of ®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyridin-2-yl)acetonitrile: This compound features a similar bromopyridine moiety but differs in its functional group, which is a nitrile instead of a trifluoroethanamine.
(6-Bromopyridin-2-yl)methanol: This compound also contains a bromopyridine moiety but has a hydroxyl group instead of a trifluoroethanamine.
Uniqueness
®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to its combination of a bromopyridine moiety and a trifluoroethanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H6BrF3N2 |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1R)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
YCUATFYSPCIFSY-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)N |
Origin of Product |
United States |
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